

Spectroscopic Profile of 3-Bromo-4,5-dimethoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Bromo-4,5-dimethoxybenzaldehyde
Cat. No.:	B129006

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromo-4,5-dimethoxybenzaldehyde** (CAS No: 6948-30-7), a substituted benzaldehyde derivative of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimentally-derived public data, this document presents a combination of reported mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values to offer a complete reference profile.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-Bromo-4,5-dimethoxybenzaldehyde**, facilitating its identification and characterization.

Mass Spectrometry Data

The mass spectrum of **3-Bromo-4,5-dimethoxybenzaldehyde** is characterized by the presence of isotopic peaks for bromine (^{79}Br and ^{81}Br), which have a near 1:1 natural abundance. The gas chromatography-mass spectrometry (GC-MS) data indicates a molecular ion and several key fragments.[\[1\]](#)

m/z (Mass-to-Charge Ratio)	Interpretation
246	Molecular ion peak $[M+2]^+$ with ^{81}Br
244	Molecular ion peak $[M]^+$ with ^{79}Br
229	Fragment ion $[M-\text{CH}_3]^+$
149	Further fragmentation

Predicted ^1H NMR Spectral Data

Note: The following data is predicted and should be used as a reference for experimental verification.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Proton Assignment
9.83	Singlet	1H	Aldehyde (-CHO)
7.45	Singlet	1H	Aromatic (H-6)
7.12	Singlet	1H	Aromatic (H-2)
3.94	Singlet	3H	Methoxy (-OCH ₃)
3.90	Singlet	3H	Methoxy (-OCH ₃)

Predicted ^{13}C NMR Spectral Data

Note: The following data is predicted and should be used as a reference for experimental verification.

Chemical Shift (δ) (ppm)	Carbon Assignment
190.8	Aldehyde (C=O)
153.5	Aromatic (C-4)
148.9	Aromatic (C-5)
131.7	Aromatic (C-1)
115.8	Aromatic (C-2)
112.3	Aromatic (C-6)
109.8	Aromatic (C-3)
60.5	Methoxy (-OCH ₃)
56.4	Methoxy (-OCH ₃)

Predicted Infrared (IR) Spectral Data

Note: The following data is predicted and should be used as a reference for experimental verification.

Wavenumber (cm ⁻¹)	Vibrational Mode
2940	C-H stretch (aromatic)
2840	C-H stretch (aldehyde)
1685	C=O stretch (aldehyde)
1580	C=C stretch (aromatic ring)
1270	C-O stretch (aryl ether)
1130	C-O stretch (aryl ether)
680	C-Br stretch

Experimental Protocols

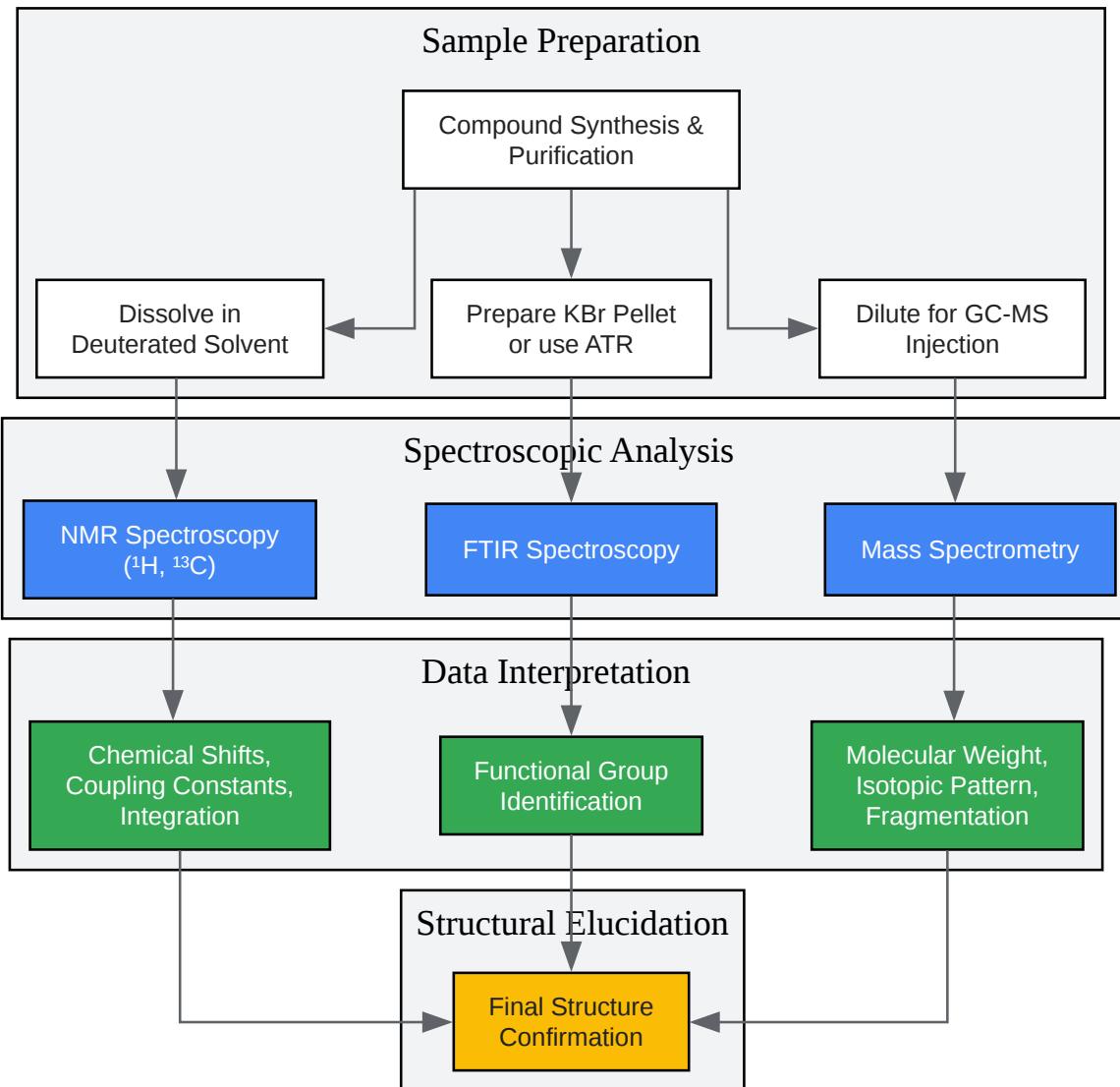
The following are generalized experimental protocols for the spectroscopic techniques cited. Specific parameters may vary depending on the instrumentation and experimental objectives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **3-Bromo-4,5-dimethoxybenzaldehyde** is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube. The solution should be homogenous.
- Instrumentation: ^1H and ^{13}C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.
- ^1H NMR Acquisition: A standard proton experiment is performed. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: A proton-decoupled carbon experiment is performed. A wider spectral width (e.g., 240 ppm) is used. A larger number of scans is typically required to obtain a good signal-to-noise ratio.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For a solid sample like **3-Bromo-4,5-dimethoxybenzaldehyde**, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.
 - ATR: A small amount of the solid powder is placed directly onto the ATR crystal, and firm contact is ensured using a pressure clamp.
 - KBr Pellet: Approximately 1-2 mg of the sample is finely ground with 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The IR spectrum is recorded on an FTIR spectrometer.


- Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. The sample spectrum is then collected, typically over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, commonly via a Gas Chromatography (GC) system for volatile and thermally stable compounds.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam, leading to ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Visualized Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel or synthesized compound such as **3-Bromo-4,5-dimethoxybenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-4,5-dimethoxybenzaldehyde | C9H9BrO3 | CID 81379 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-4,5-dimethoxybenzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129006#spectroscopic-data-of-3-bromo-4-5-dimethoxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com